
His-leu-gly-leu-ala-arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “His-leu-gly-leu-ala-arg” is a peptide composed of six amino acids: histidine, leucine, glycine, leucine, alanine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through chemical modifications.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like “His-leu-gly-leu-ala-arg” are used as model compounds in studying protein folding, structure, and function. They serve as substrates in enzymatic assays and are employed in the development of new synthetic methodologies.
Biology
In biological research, peptides are used to study cell signaling pathways, receptor-ligand interactions, and protein-protein interactions. They are also utilized in the development of peptide-based drugs and vaccines.
Medicine
Peptides have therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. They are used in drug delivery systems and as diagnostic tools in medical imaging.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cell surface receptors, leading to the activation or inhibition of signaling pathways. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis. In therapeutic applications, peptides can modulate immune responses or inhibit specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Gly-leu-ala-arg-his-leu: Another peptide with a different sequence but similar amino acid composition.
Ala-gly-leu-arg-his-leu: A peptide with a different arrangement of the same amino acids.
Uniqueness
The specific sequence of “His-leu-gly-leu-ala-arg” determines its unique properties and biological activities. The presence of histidine and arginine residues can confer specific binding affinities and reactivity, distinguishing it from other peptides with similar compositions.
Propiedades
Fórmula molecular |
C29H61N11O12 |
|---|---|
Peso molecular |
755.9 g/mol |
Nombre IUPAC |
2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H9N3O2.2C6H13NO2.C3H7NO2.C2H5NO2/c7-4(5(11)12)2-1-3-10-6(8)9;7-5(6(10)11)1-4-2-8-3-9-4;2*1-4(2)3-5(7)6(8)9;1-2(4)3(5)6;3-1-2(4)5/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,5H,1,7H2,(H,8,9)(H,10,11);2*4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6);1,3H2,(H,4,5)/t4-;3*5-;2-;/m00000./s1 |
Clave InChI |
WEIFYVFHYXEJNU-LXZZILPSSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


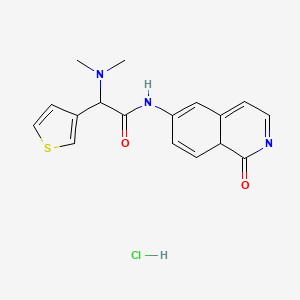
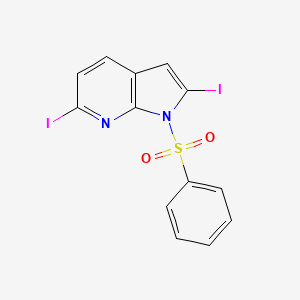
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
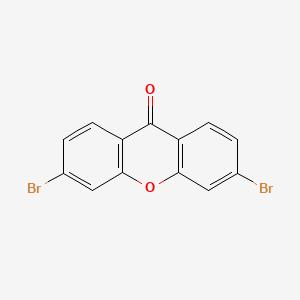


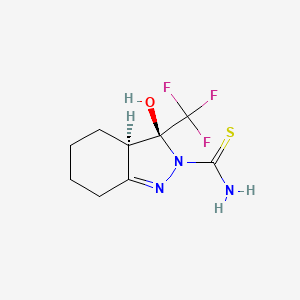

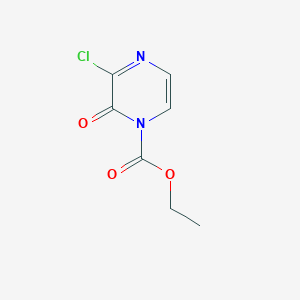
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
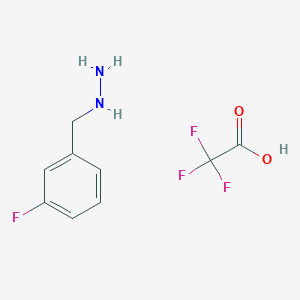
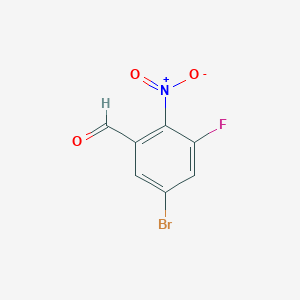
![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
